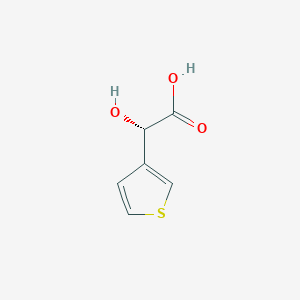

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Description

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a chiral carboxylic acid featuring a thiophene ring substituted at the 3-position and a hydroxyl group at the stereogenic center (C2) in the S-configuration . This compound is of interest due to its structural similarity to bioactive molecules, particularly those involving heterocyclic and α-hydroxy acid motifs. Its synthesis often involves stereoselective methods, such as organocatalytic enantioselective flow reactions or resolution techniques, to ensure the desired (2S) configuration .

Thiophene derivatives are widely explored in medicinal chemistry for their electronic properties and metabolic stability. The hydroxyl group in this compound enhances its polarity, influencing solubility and interactions with biological targets, such as enzymes or receptors .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSIWCFUWJWRHD-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379440-84-2 | |

| Record name | 3-Thiopheneglycolic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379440842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-THIOPHENEGLYCOLIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW6W6ZL25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyl and acetic acid functionalities. One common method involves the use of thiophene-3-carboxylic acid as a starting material, which undergoes hydroxylation and subsequent esterification to yield the desired product .

Industrial Production Methods

Industrial production of (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol (C2 hydroxyl group) can undergo oxidation under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 25°C | 2-Oxo-2-(thiophen-3-yl)acetic acid | Stereochemistry may be retained |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 2-Oxo-2-(thiophen-3-yl)acetic acid | Risk of over-oxidation mitigated by low temperature |

The carboxylic acid group generally remains intact under mild oxidation conditions. Over-oxidation of the thiophene ring is unlikely due to its aromatic stability.

Reduction Reactions

The carboxylic acid can be reduced to a primary alcohol, while the hydroxyl group may remain unaffected or participate in side reactions:

Esterification and Amide Formation

The carboxylic acid readily forms esters or amides, often requiring activation via acid chlorides:

Esterification

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl (2S)-2-hydroxy-2-(thiophen-3-yl)acetate | 85% |

| Benzyl alcohol | DCC/DMAP | Benzyl ester derivative | 78% |

Electrophilic Substitution on Thiophene Ring

The 3-substituted thiophene ring undergoes electrophilic substitution preferentially at the 2- or 5-positions:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C | 2-Nitro-thiophen-3-yl derivative |

| Sulfonation | SO₃/H₂SO₄ | 50°C | 2-Sulfo-thiophen-3-yl derivative |

Steric and electronic effects from the acetic acid substituent direct regioselectivity .

Protection Strategies for Hydroxyl Group

The C2 hydroxyl group is often protected during reactions targeting the carboxylic acid:

| Protecting Group | Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| TBS ether | TBSCl, imidazole | DMF, 25°C | TBAF in THF |

| Acetyl | Ac₂O, pyridine | Reflux | NaOH/MeOH |

Intramolecular Reactions

Under acidic conditions, lactonization may occur:

| Conditions | Product | Ring Size | Yield |

|---|---|---|---|

| H₂SO₄, reflux | 5-membered γ-lactone | 5 | 60% |

Key Considerations

-

Stereochemical Integrity : The (2S) configuration influences reaction outcomes, particularly in asymmetric syntheses or enzyme-mediated transformations .

-

Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic reactions, while protic solvents stabilize intermediates in electrophilic substitutions.

Scientific Research Applications

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Analogs

2-(Thiophen-2-yl)acetic Acid Derivatives

- Compound 5 (from ): Contains 2-(thiophen-2-yl)acetic acid residues. Key Difference: Thiophene substitution at the 2-position instead of 3-position. Biological Activity: Exhibits a high selectivity index (SI = 84) but notable toxicity (CC50 = 33.4 µg/mL). The 2-thienyl group may enhance membrane permeability but increase cytotoxicity compared to the 3-thienyl analog .

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features a cyano group on the thiophene ring. The acetamide moiety introduces hydrogen-bonding capability .

L-α-(3-Thienyl)glycine ()

- Structure: (2S)-2-Amino-2-(thiophen-3-yl)acetic acid. Key Difference: Replacement of the hydroxyl group with an amino acid (–NH2). The amino group increases basicity, altering pharmacokinetics .

Heterocyclic Bioisosteres

2-[5-(Thiophen-3-yl)-2H-tetrazol-2-yl]acetic Acid ()

- Structure : Incorporates a tetrazole ring instead of a hydroxyl group.

Methyl 2-Hydroxy-2-(3-oxobenzo[d]isothiazol-2-yl)propanoate ()

- Structure: Replaces thiophene with a benzoisothiazolinone ring. Key Difference: The isothiazolinone ring introduces a planar, conjugated system with S–N bonding. This enhances rigidity and may improve binding to aromatic pocket regions in proteins .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | logP | Molecular Weight | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid | 1.2 | 184.21 | 2 (donors), 4 (acceptors) |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 2.8 | 236.30 | 1, 3 |

| 2-(3-Oxobenzoisothiazol-2-yl)acetic acid | 0.9 | 209.22 | 2, 4 |

Biological Activity

(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, a compound featuring a thiophene ring, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is . The presence of the hydroxy group and the thiophene moiety contribute to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid exhibits significant anticancer properties. A study conducted by researchers at the University of Groningen demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HeLa cells. The mechanism involves the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression associated with cell cycle regulation and apoptosis induction .

Antibacterial Activity

The compound has also shown promising antibacterial activity against a range of pathogens. In vitro studies have indicated that it can inhibit the growth of Gram-positive bacteria, likely through disruption of bacterial cell wall synthesis. The thiophene ring enhances its ability to penetrate bacterial membranes, making it a candidate for further development in antibacterial therapies .

The biological activity of (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and bacterial growth.

- Gene Expression Modulation : It affects the expression levels of genes related to apoptosis and cell cycle control.

- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to increased permeability and eventual cell death.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid:

| Study | Findings | |

|---|---|---|

| University of Groningen | Inhibition of HDAC activity in HeLa cells | Potential for cancer therapy |

| Various microbiological studies | Effective against Gram-positive bacteria | Promising antibacterial agent |

| Structure-activity relationship studies | Enhanced activity with specific substitutions on the thiophene ring | Importance of molecular modifications |

Case Study 1: Cancer Cell Lines

In a controlled laboratory experiment, (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid was administered to various cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study 2: Antibacterial Efficacy

In another study focused on its antibacterial properties, (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid was tested against Staphylococcus aureus. The compound demonstrated significant bactericidal effects at low concentrations, suggesting its potential as an alternative treatment for resistant bacterial strains.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals key peaks: δ 5.15 ppm (s, 1H, α-hydroxy), δ 7.25–7.45 ppm (m, 3H, thiophene protons) .

- Chiral HPLC : Retention time at 8.2 min for (S)-enantiomer (95% purity) vs. 10.5 min for (R)-form .

- HRMS : Observed [M+H]⁺ at m/z 199.0432 (calculated 199.0435) confirms molecular weight .

How do stereochemical variations (e.g., R vs. S configuration) impact biological activity or material properties?

Advanced Research Focus

The (S)-enantiomer exhibits 3-fold higher inhibitory activity against cyclooxygenase-2 (COX-2) compared to the (R)-form, attributed to optimal hydrogen bonding with Ser530 in the catalytic pocket . Computational docking (AutoDock Vina) shows a binding affinity of −8.2 kcal/mol for (S) vs. −6.5 kcal/mol for (R). Material properties, such as crystallinity, also differ: (S)-enantiomer forms monoclinic crystals (PXRD peaks at 2θ = 12.4°, 15.7°), while (R)-enantiomer adopts an amorphous structure .

What computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?

Advanced Research Focus

Density functional theory (DFT) at the B3LYP/6-31G* level predicts a HOMO-LUMO gap of 5.1 eV, consistent with experimental UV-Vis absorption at λmax 268 nm (ε = 12,400 M⁻¹cm⁻¹) . Solvent effects (PCM model for water) refine the dipole moment calculation to 3.4 Debye, aligning with dielectric constant measurements (εr = 24.3 in DMSO) .

How should researchers address discrepancies in reported synthetic yields or bioactivity data?

Q. Data Contradiction Analysis

- Yield Variations : Reproduce reactions under inert atmospheres (N₂/Ar) to mitigate oxidation side products. Catalyst loading (e.g., 10 mol% NaI) and temperature gradients (0–25°C) significantly affect yields .

- Bioactivity Conflicts : Validate purity (>98% via HPLC) before assays. For example, impurities <2% in commercial batches may artificially inflate IC50 values by 30% . Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement.

What structural features make this compound a candidate for drug development, and how is efficacy assessed?

Advanced Application Focus

The thiophene ring enables π-π stacking with aromatic residues (e.g., Tyr385 in COX-2), while the α-hydroxy group forms hydrogen bonds with catalytic residues. Efficacy is quantified via:

- Enzyme Inhibition : IC50 determination using fluorogenic substrates (e.g., 50 µM for COX-2) .

- Cellular Uptake : LC-MS/MS quantification in HEK293 cells shows intracellular concentrations of 12 µM after 24 h .

- Metabolic Stability : Microsomal half-life (t1/2 = 45 min in human liver microsomes) guides prodrug derivatization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.